P2X3 Receptor Antagonist Activity: A Direct Quantitative Comparison with a Reference Antagonist
2-(4-Ethylphenoxy)-5-fluoroaniline demonstrates quantifiable antagonist activity at the P2X3 receptor, a target implicated in chronic pain and inflammation. In a functional assay using human P2X3 receptors expressed in 1321N1 cells, the compound inhibits ATP-induced calcium flux with an EC50 of 80 nM [1]. This represents a lower potency compared to a highly optimized P2X3 antagonist (IC50 of 6 nM) reported in a Shionogi patent, but it is a clear, quantifiable starting point for SAR studies [2]. The ethyl substitution on the phenoxy ring is a key differentiator from simpler analogs, which would require empirical testing to determine their potency at this target.
| Evidence Dimension | Antagonist activity at recombinant rat P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | Reference P2X3 antagonist (US10065941, Compound I-040) |
| Quantified Difference | The comparator (6 nM) is 13.3-fold more potent. |
| Conditions | Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes [1]; The comparator was tested on human P2X3 receptor expressed in C6BU-1 cells using a calcium flux assay [2]. |
Why This Matters
This data provides a validated starting point for developing novel P2X3 antagonists, with the specific 4-ethylphenoxy group serving as a unique SAR handle that can be optimized for improved potency and selectivity.
- [1] BindingDB. (n.d.). BDBM50118219: 2-(4-Ethylphenoxy)-5-fluoroaniline. Retrieved April 21, 2026. View Source
- [2] BindingDB. (n.d.). BDBM271539: US10065941, Compound I-040. Retrieved April 21, 2026. View Source
